molecular formula C11H18N4O B1473183 1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine CAS No. 2090500-43-7

1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine

Cat. No. B1473183
CAS RN: 2090500-43-7
M. Wt: 222.29 g/mol
InChI Key: ZTVNQJHRXBEAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a key component of this compound. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Dopamine D2 Receptor Ligands

Research on dopamine D2 receptor (D2R) ligands, including piperidine derivatives, emphasizes their therapeutic potential in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. The structure-activity relationship studies indicate that certain piperidine moieties are crucial for high D2R affinity, suggesting potential applications for "1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine" in this domain (Jůza et al., 2022).

Piperazine Derivatives in Therapeutics

Piperazine, a structurally related compound to piperidine, demonstrates versatility in drug design, contributing to antipsychotic, anti-inflammatory, and anticancer therapies among others. This versatility highlights the potential for "this compound" in various therapeutic areas, given its structural similarity and potential for modification (Rathi et al., 2016).

Anti-mycobacterial Activity

Studies on piperazine analogues reveal significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Given the structural relation, exploring "this compound" for similar applications could be promising, especially in developing new anti-TB agents (Girase et al., 2020).

Synthesis of N-heterocycles

The utilization of tert-butanesulfinamide in synthesizing structurally diverse N-heterocycles, including piperidines, underlines the significance of such compounds in producing natural products and therapeutically relevant molecules. This underscores the potential synthetic utility of "this compound" in generating novel biologically active compounds (Philip et al., 2020).

Chemokine CCR3 Receptor Antagonists

The review on small molecule antagonists for chemokine CCR3 receptors, mentioning piperidine derivatives, indicates the potential for compounds like "this compound" in treating allergic diseases through modulation of eosinophil activity and allergic inflammation (Willems & IJzerman, 2009).

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, “1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine”, being a piperidine derivative, could potentially have a wide range of applications in the future.

Mechanism of Action

properties

IUPAC Name

1-(6-ethoxypyridazin-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-16-11-7-10(8-13-14-11)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVNQJHRXBEAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=CC(=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine
Reactant of Route 3
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine
Reactant of Route 4
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-(6-Ethoxypyridazin-4-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.